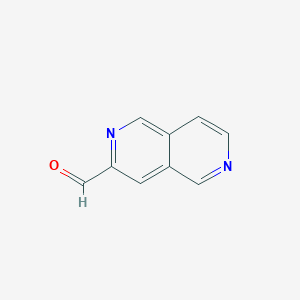
2,6-Naphthyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Naphthyridine-3-carboxaldehyde is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are nitrogen-containing heterocycles that are structurally similar to naphthalene but with nitrogen atoms replacing two of the carbon atoms in the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Naphthyridine-3-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for 2,6-Naphthyridine-3-carboxaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
2,6-Naphthyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2,6-Naphthyridine-3-carboxaldehyde has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the synthesis of pharmacologically active molecules with potential anticancer, antiviral, and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, including light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: The compound serves as a building block for the synthesis of biologically active molecules and molecular sensors.
Industrial Applications: It is used in the production of various industrial chemicals and as a precursor for other heterocyclic compounds.
作用機序
The mechanism of action of 2,6-Naphthyridine-3-carboxaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .
類似化合物との比較
2,6-Naphthyridine-3-carboxaldehyde can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the treatment of bacterial infections and as ligands in coordination chemistry.
1,5-Naphthyridine: Exhibits a wide range of biological activities and is used in the synthesis of metal complexes.
The uniqueness of 2,6-Naphthyridine-3-carboxaldehyde lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C9H6N2O |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
2,6-naphthyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2O/c12-6-9-3-8-4-10-2-1-7(8)5-11-9/h1-6H |
InChIキー |
SWUJBBQNIHSSOO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=CC(=NC=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















